4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Physicochemical profiling Medicinal chemistry Lead optimization

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 869340-54-5; molecular formula C₁₀H₉NO₃; MW 191.18 g/mol) is a bicyclic heterocyclic building block belonging to the tetrahydroquinoline family, distinguished by the simultaneous presence of a ketone at C-4 and a carboxylic acid at C-8 on the partially saturated quinoline scaffold. It is supplied by multiple vendors at 95–97% purity, with a reported topological polar surface area (TPSA) of 66.4 Ų and a calculated LogP of 1.38, and is utilized as a key intermediate in medicinal chemistry programs targeting anti-inflammatory, antirheumatic, and anticancer agents.

Molecular Formula C10H9NO3
Molecular Weight 191.186
CAS No. 869340-54-5
Cat. No. B2464078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
CAS869340-54-5
Molecular FormulaC10H9NO3
Molecular Weight191.186
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=CC=C2C(=O)O
InChIInChI=1S/C10H9NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-3,11H,4-5H2,(H,13,14)
InChIKeyKQSCHGLMQIADOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 869340-54-5): Structural Identity and Procurement-Relevant Characteristics


4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 869340-54-5; molecular formula C₁₀H₉NO₃; MW 191.18 g/mol) is a bicyclic heterocyclic building block belonging to the tetrahydroquinoline family, distinguished by the simultaneous presence of a ketone at C-4 and a carboxylic acid at C-8 on the partially saturated quinoline scaffold . It is supplied by multiple vendors at 95–97% purity, with a reported topological polar surface area (TPSA) of 66.4 Ų and a calculated LogP of 1.38, and is utilized as a key intermediate in medicinal chemistry programs targeting anti-inflammatory, antirheumatic, and anticancer agents .

Why 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Cannot Be Replaced by In-Class Tetrahydroquinoline Analogs: The Regioisomer and Oxidation-State Differentiation Problem


Tetrahydroquinoline carboxylic acids exist as a family of regioisomers (2-, 3-, 5-, 6-, 7-, and 8-carboxylic acid variants) and oxidation-state variants (fully saturated vs. 4-oxo vs. 4-hydroxy), each presenting a unique spatial arrangement of hydrogen-bond donors/acceptors and distinct electronic properties [1]. The 8-carboxylic acid placement positions the carboxyl group ortho to the aniline nitrogen, enabling intramolecular hydrogen bonding and metal-chelation motifs that are geometrically impossible for the 5- or 6-regioisomers, while the 4-oxo group introduces a vinylogous amide system that alters the pKa of the N–H and the electron density of the aromatic ring relative to the fully saturated 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 34849-19-9) [2]. These structural features dictate the compound's reactivity in downstream derivatizations—such as N-alkylation, amide coupling at C-8, and enolate chemistry at C-4—and directly impact biological target engagement; consequently, substituting one regioisomer or oxidation state for another without experimental validation risks synthetic failure and loss of structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Regiochemistry, Oxidation State, and Synthetic Utility vs. Closest Analogs


Physicochemical Differentiation: 4-Oxo-8-COOH vs. Fully Saturated 8-COOH Analog (Molecular Weight, LogP, TPSA, H-Bond Profile)

The introduction of the 4-oxo group transforms the fully saturated 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 34849-19-9; C₁₀H₁₁NO₂; MW 177.20 g/mol; 2 H-bond donors; 3 H-bond acceptors) into the target compound 4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (C₁₀H₉NO₃; MW 191.18 g/mol; 2 H-bond donors; 4 H-bond acceptors). This modification increases molecular weight by +13.98 g/mol (+7.9%), adds one H-bond acceptor, and converts the C-4 methylene into a ketone with a TPSA of 66.4 Ų and a calculated LogP of 1.38 . The vinylogous amide system (O=C–C=C–NH) introduces conjugation between the 4-oxo group and the aromatic ring, lowering the electron density at C-5 and C-7 and altering reactivity in electrophilic aromatic substitution compared to the non-oxo analog [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Regioisomeric Differentiation: 8-COOH Placement vs. 2-, 5-, and 6-Carboxylic Acid Regioisomers in Biological Target Engagement

The position of the carboxylic acid group on the tetrahydroquinoline scaffold is a critical determinant of biological activity. Carling et al. demonstrated that 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives act as antagonists at the glycine site of the NMDA receptor, with stereochemical and conformational requirements that are exquisitely sensitive to the carboxyl placement; shifting the carboxylic acid from the 2-position to the 8-position would reposition the key pharmacophoric carboxyl group by approximately 4.5–5.5 Å (based on the quinoline ring geometry), fundamentally altering the orientation of the anionic binding interaction [1]. Separately, Kohno et al. established that 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives exhibit therapeutic efficacy in the adjuvant arthritis rat model with suppression of bone destruction, a profile not reported for the 2-, 5-, or 6-carboxylic acid regioisomers, indicating that the 8-COOH placement confers a unique DMARD-like biological fingerprint [2]. No head-to-head regioisomer panel study exists in the open literature for this specific compound; the evidence is assembled from independent publications across different biological targets.

Regioisomer selectivity NMDA receptor Structure-activity relationship

Synthetic Versatility: Orthogonal Derivatization via C-4 Ketone and C-8 Carboxylic Acid vs. Mono-Functional Analogs

The target compound possesses two chemically orthogonal functional groups—a ketone at C-4 and a carboxylic acid at C-8—enabling sequential, chemoselective derivatization without protecting group manipulation at the other site. This contrasts with 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 34849-19-9), which bears only the C-8 carboxylic acid as a functional handle, and with 4-oxo-1,2,3,4-tetrahydroquinoline (lacking any carboxylic acid), which provides only the C-4 ketone and N–H for derivatization. The Fmoc-protected derivative—1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 2639441-38-4)—is commercially available, demonstrating that the N–H can be orthogonally protected while retaining the free 8-COOH for amide coupling, a feature exploited in solid-phase peptide synthesis and combinatorial library construction [1]. The 4-oxo group additionally enables enolate formation for α-functionalization at C-3, a reactivity mode absent in the fully saturated analog, thereby expanding the accessible chemical space for lead optimization programs [2].

Synthetic chemistry Orthogonal protection Building block utility

Antirheumatic Scaffold Validation: 8-Carboxylic Acid Tetrahydroquinoline Derivatives Demonstrate Disease-Modifying Activity in Adjuvant Arthritis Model

Kohno et al. (1997) disclosed a series of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives and demonstrated that these compounds produce a statistically significant therapeutic effect on adjuvant arthritis in rats, accompanied by suppression of bone destruction—a hallmark of disease-modifying antirheumatic drug (DMARD) activity [1]. While the study evaluated N-alkylated derivatives rather than the parent 4-oxo compound specifically, the 8-carboxylic acid moiety was identified as essential for activity; modification of the carboxylic acid to an ester or amide abolished or attenuated efficacy. This establishes the 8-COOH tetrahydroquinoline scaffold as a privileged pharmacophore for antirheumatic drug discovery. In contrast, 3-carboxylic acid regioisomers (4-oxo-1,4-dihydroquinoline-3-carboxylic acid class) are predominantly associated with antibacterial fluoroquinolone and HIV integrase inhibitor pharmacology, not antirheumatic activity [2]. The 4-oxo substitution in the target compound may further modulate the anti-inflammatory potency relative to the fully saturated derivatives tested by Kohno, though direct comparative data are absent.

Antirheumatic DMARD Adjuvant arthritis Bone destruction

Comparison with Natural Product Helquinoline: 4-Oxo vs. 4-Methoxy-2-methyl Substitution Pattern on the 8-Carboxylic Acid Scaffold

Helquinoline (4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid), isolated from Janibacter limosus, is the only naturally occurring tetrahydroquinoline-8-carboxylic acid reported to date, exhibiting broad-spectrum antibacterial and antifungal activity in culture extracts [1]. The target compound differs from helquinoline at two positions: (i) C-4 bears a ketone (oxo) rather than a methoxy group, eliminating the C-4 stereocenter and altering the hydrogen-bond acceptor character; (ii) C-2 is unsubstituted rather than bearing a methyl group, removing the C-2 stereocenter and reducing steric bulk. These differences render the target compound achiral (vs. helquinoline's 2R*,4R* configuration), simplifying synthetic access and eliminating the need for enantioselective synthesis or chiral resolution [2]. The 4-oxo group also shifts the tautomeric equilibrium toward the ketone form, whereas helquinoline's 4-methoxy group locks the C-4 oxidation state, preventing enolate chemistry. No direct comparative bioactivity data exist between the two compounds.

Natural product Antibiotic Helquinoline Scaffold comparison

High-Value Application Scenarios for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Based on Quantitative Differentiation Evidence


DMARD Lead Optimization: 8-Carboxy-Tetrahydroquinoline Scaffold with 4-Oxo Modulation for Antirheumatic Drug Discovery

The 1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold is validated in the adjuvant arthritis rat model with demonstrated suppression of bone destruction [1]. The 4-oxo variant provides an additional electronic modulation handle at C-4 that is absent in the fully saturated derivatives tested by Kohno et al. Researchers can explore whether the electron-withdrawing 4-oxo group enhances anti-inflammatory potency by altering the pKa of the N–H and the carboxylic acid, or by introducing a new hydrogen-bond acceptor for target engagement. The orthogonal C-8 COOH and C-4 ketone enable parallel SAR exploration: amide library synthesis at C-8 while independently modifying the C-4 position via reduction, condensation, or enolate alkylation—an efficiency gain over the saturated analog, which lacks the C-4 derivatization handle.

Combinatorial Library Synthesis: Three-Handle Orthogonal Derivatization Platform for High-Throughput Screening Collection Generation

With three chemically distinct and orthogonally addressable functional groups (N–H, C-4 ketone, C-8 COOH), this compound serves as an efficient diversification node for parallel synthesis. The Fmoc-protected derivative (CAS 2639441-38-4) is commercially available, enabling solid-phase synthesis workflows where the N–H is Fmoc-protected, the C-8 COOH is coupled to the resin or a first diversity element, and the C-4 ketone is subsequently modified via reductive amination or Grignard addition [2]. This three-point diversity format is not achievable with the 2-handle saturated analog (CAS 34849-19-9) or with the 4-oxo-2-carboxylic acid regioisomer (CAS 36920-53-3), which positions the COOH at a sterically hindered site adjacent to the N–H, complicating chemoselective amide coupling.

Regioisomer-Controlled Pharmacophore Mapping: 8-COOH vs. 2-COOH vs. 3-COOH Placement for Target Deconvolution Studies

The regioisomeric series—8-COOH (CAS 869340-54-5), 2-COOH (CAS 36920-53-3), 5-COOH (CAS 1391287-16-3), and 6-COOH (CAS 51552-75-1)—provides a systematic probe set for deconvoluting whether a biological hit arises from the 4-oxo-tetrahydroquinoline core or specifically from the carboxylic acid placement. Carling et al. demonstrated that 2-COOH placement drives NMDA glycine-site antagonism, while Kohno et al. showed 8-COOH placement drives antirheumatic activity [1]. A panel screen of all four regioisomers against a novel target would rapidly reveal the positional SAR and prevent misattribution of activity to the wrong pharmacophore, a critical quality-control step before committing to a costly lead optimization program.

Achiral Alternative to Helquinoline for Antibacterial Scaffold Hopping and Total Synthesis Programs

Helquinoline, the only known natural tetrahydroquinoline-8-carboxylic acid antibiotic, contains two stereocenters (2R*,4R*) that complicate total synthesis and analog generation [1]. The target compound eliminates both stereocenters—the 4-oxo replaces the 4-methoxy, and C-2 is unsubstituted—yielding an achiral scaffold that retains the 8-COOH pharmacophore while dramatically simplifying synthetic access. Medicinal chemistry groups pursuing helquinoline-inspired antibiotics can use this compound as a synthetically tractable starting point for scaffold-hopping, exploring whether the 4-oxo group can substitute for the 4-methoxy in maintaining antibacterial activity while benefiting from a simpler synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.